molecular formula C13H11BrN2 B1615074 4-(Bromomethyl)azobenzene CAS No. 57340-21-3

4-(Bromomethyl)azobenzene

Cat. No.: B1615074
CAS No.: 57340-21-3
M. Wt: 275.14 g/mol
InChI Key: DFGWIAOSYURBRH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)azobenzene is an organic compound with the molecular formula C13H11BrN2. It is characterized by the presence of a bromomethyl group attached to an azobenzene core. Azobenzenes are well-known for their photoisomerization properties, which make them valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

For instance, azobenzenes have been used as photoswitches to control the activity of peptides and proteins . The photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .

Cellular Effects

Azobenzenes have been shown to influence cell signaling . For instance, a photoswitchable molecular glue for RNA, which could reversibly control the association of two unpaired RNA regions in response to light stimuli, has been developed . This demonstrates the potential of azobenzenes to precisely control RNA structure and function.

Molecular Mechanism

Azobenzenes are known to undergo photoisomerization, a process that involves the interconversion between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer . This process can be triggered by light absorption, leading to changes in the geometry and polarity of the azobenzene molecule .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-(Bromomethyl)azobenzene in laboratory settings. Azobenzenes are known for their photochemical stability and the long lifetimes of their photoactivated states .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. The use of animal models is crucial in studying the effects of new compounds, including their toxic or adverse effects at high doses .

Metabolic Pathways

The specific metabolic pathways involving this compound are not known. Azo compounds, including azobenzenes, are known to be involved in various metabolic processes. They are often reduced by azoreductases, enzymes that play a key role in the biotransformation and detoxification of azo dyes .

Transport and Distribution

The transport of molecules across cell membranes is a fundamental process in biology, often involving specific transport proteins .

Subcellular Localization

The subcellular localization of a molecule can greatly influence its activity or function . For instance, the localization of a molecule to specific compartments or organelles can be directed by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)azobenzene typically involves a multi-step reaction. One common method includes the bromination of azobenzene derivatives using N-bromosuccinimide in acetonitrile under irradiation . Another method involves the use of acetic acid and subsequent bromination .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)azobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The azobenzene core can undergo redox reactions, affecting its photoisomerization properties.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate, can oxidize the azobenzene core.

    Reducing Agents: Such as sodium dithionite, can reduce the azobenzene core.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield azobenzene derivatives with various functional groups .

Comparison with Similar Compounds

  • 4-(Phenylazo)benzyl bromide
  • 4,4’-Bis(bromomethyl)azobenzene
  • 4-(Bromomethyl)phenylazo derivatives

Comparison: 4-(Bromomethyl)azobenzene is unique due to its specific bromomethyl substitution, which imparts distinct reactivity and photoisomerization properties. Compared to other azobenzene derivatives, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

[4-(bromomethyl)phenyl]-phenyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2/c14-10-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGWIAOSYURBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269844
Record name 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57340-21-3
Record name 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57340-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)azobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057340213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)azobenzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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